molecular formula C22H30N2O2 B14251520 2-{4-[(E)-(4-Octylphenyl)diazenyl]phenoxy}ethan-1-ol CAS No. 174271-72-8

2-{4-[(E)-(4-Octylphenyl)diazenyl]phenoxy}ethan-1-ol

Cat. No.: B14251520
CAS No.: 174271-72-8
M. Wt: 354.5 g/mol
InChI Key: FCSYMZMQQJJDJD-UHFFFAOYSA-N
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Description

2-{4-[(E)-(4-Octylphenyl)diazenyl]phenoxy}ethan-1-ol is a synthetic organic compound that belongs to the class of azobenzene derivatives. Azobenzene compounds are known for their photoresponsive properties, which make them useful in various applications, including materials science and photochemistry. This particular compound features an octyl group attached to the phenyl ring, which can influence its solubility and interaction with other molecules.

Preparation Methods

The synthesis of 2-{4-[(E)-(4-Octylphenyl)diazenyl]phenoxy}ethan-1-ol typically involves a multi-step process. One common method includes the following steps:

    Diazotization: The starting material, 4-octylaniline, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 4-hydroxyphenethyl alcohol in the presence of a base, such as sodium hydroxide, to form the azobenzene derivative.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.

Chemical Reactions Analysis

2-{4-[(E)-(4-Octylphenyl)diazenyl]phenoxy}ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized products.

    Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite or zinc in acetic acid, resulting in the formation of amines.

    Substitution: The phenolic hydroxyl group can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides to form ethers or esters.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-{4-[(E)-(4-Octylphenyl)diazenyl]phenoxy}ethan-1-ol has several scientific research applications, including:

    Materials Science: Due to its photoresponsive properties, it is used in the development of light-responsive materials, such as photo-switchable polymers and liquid crystals.

    Biology: The compound can be used as a molecular probe to study biological processes involving light-induced conformational changes.

    Medicine: Research is ongoing to explore its potential in drug delivery systems, where light-triggered release of therapeutic agents can be achieved.

    Industry: It is used in the formulation of photoresponsive coatings and adhesives, which can change properties upon exposure to light.

Mechanism of Action

The mechanism of action of 2-{4-[(E)-(4-Octylphenyl)diazenyl]phenoxy}ethan-1-ol involves the photoisomerization of the azobenzene moiety. Upon exposure to UV light, the compound undergoes a trans-to-cis isomerization, leading to a change in its molecular conformation. This conformational change can affect its interaction with other molecules and materials, enabling its use in various applications. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 2-{4-[(E)-(4-Octylphenyl)diazenyl]phenoxy}ethan-1-ol include other azobenzene derivatives, such as:

    2-{4-[(E)-(Pyridin-4-yl)diazenyl]phenoxy}ethan-1-ol: This compound features a pyridine ring instead of an octyl group, which can influence its solubility and reactivity.

    3-{4-[(E)-{4-[(E)-Phenyldiazenyl]phenyl}diazenyl]phenoxy}propane-1,2-diol: This compound has a different spacer group, which can affect its photoresponsive properties and applications.

The uniqueness of this compound lies in its specific structural features, such as the octyl group, which can enhance its solubility in non-polar solvents and influence its interaction with other molecules and materials.

Properties

CAS No.

174271-72-8

Molecular Formula

C22H30N2O2

Molecular Weight

354.5 g/mol

IUPAC Name

2-[4-[(4-octylphenyl)diazenyl]phenoxy]ethanol

InChI

InChI=1S/C22H30N2O2/c1-2-3-4-5-6-7-8-19-9-11-20(12-10-19)23-24-21-13-15-22(16-14-21)26-18-17-25/h9-16,25H,2-8,17-18H2,1H3

InChI Key

FCSYMZMQQJJDJD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCO

Origin of Product

United States

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